5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group at position 5, a bromophenyl group at position 1, and a carbonitrile group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with malononitrile under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation of the amino group can produce nitro derivatives.
Scientific Research Applications
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and bromophenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(4-bromophenyl)pyrazole
- 5-amino-3-(4-chlorophenyl)pyrazole
- 5-amino-3-(4-methylphenyl)pyrazole
Uniqueness
Compared to similar compounds, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group at position 4. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANIIIAZUVWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500584 |
Source
|
Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71856-56-9 |
Source
|
Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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